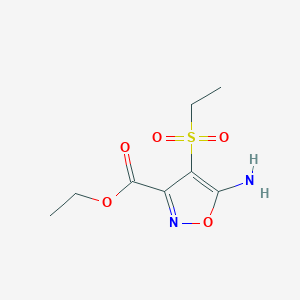

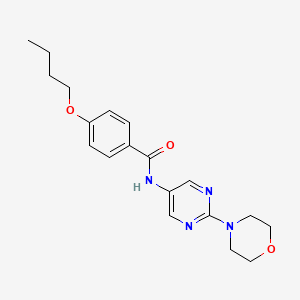

![molecular formula C12H18N2O B2422635 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide CAS No. 1023832-91-8](/img/structure/B2422635.png)

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide” appears to contain a bicyclo[2.2.1]heptane structure, which is a type of organic compound with a fused two-ring structure . It also contains an amide functional group (-CONH2) and a nitrile group (-CN), both of which can participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[2.2.1]heptane structure would likely form a rigid, three-dimensional structure, while the amide and nitrile groups could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

Amides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents. Nitriles can also undergo a number of reactions, including hydrolysis, reduction, and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amide and nitrile groups) could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide and its derivatives have been utilized in polymer synthesis. For instance, (Mathew et al., 1996) and (Reinmuth et al., 1996) describe the use of palladium (II) nitrile catalysts in the polymerization of norbornene derivatives, yielding cycloaliphatic polyolefins with functional groups.

Medicinal Chemistry

Derivatives of this compound have been explored for their potential in medicinal chemistry. (Aboul-Enein et al., 2006) demonstrate the synthesis of certain derivatives that showed significant anticonvulsant, hypoglycemic, and anti-inflammatory potential.

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. (Darwish et al., 2014) highlight the creation of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antimicrobial activities.

Organic Chemistry Research

In organic chemistry, reactions involving derivatives of this compound have been studied for understanding chemical interactions and mechanisms. (Kas’yan et al., 2009) and (Kas’yan et al., 2011) discuss reactions of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with various compounds, contributing to the understanding of reaction mechanisms in organic chemistry.

Antimicrobial Applications

The derivatives of this compound have been evaluated for antimicrobial activities. (Struga et al., 2008) synthesized and tested various derivatives for their effectiveness against bacteria and fungi.

Analytical Studies

Studies have also been conducted to analyze the properties and reactions of derivatives of this compound. For example, (Sakaizumi et al., 1997) examined the pyrolysates of bicyclo[2.2.1.]hept-2-ene and its derivatives through pyrolysis-mass spectrometry and microwave spectroscopy.

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(14-12(15)4-5-13)11-7-9-2-3-10(11)6-9/h8-11H,2-4,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQOMKVFNXQTFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

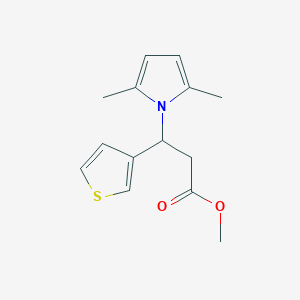

![Methyl 2-(1-amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoate](/img/structure/B2422552.png)

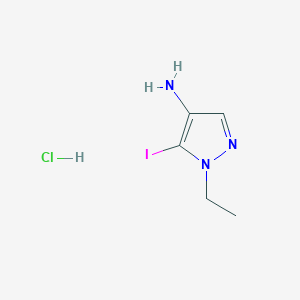

![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)

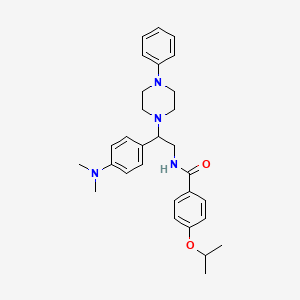

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)